2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole derivative. The final step involves the acylation of the pyrazole derivative with chloroacetamide under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
- 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride
Uniqueness
2-amino-N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)acetamide is unique due to the presence of both a pyrazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological and chemical activities .
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-amino-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C10H12N4OS/c11-6-10(15)13-9-3-4-12-14(9)7-8-2-1-5-16-8/h1-5H,6-7,11H2,(H,13,15) |
InChI Key |
WOWHWDMRVISPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)CN |
Origin of Product |
United States |
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